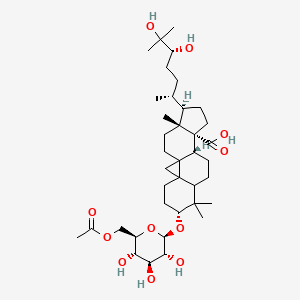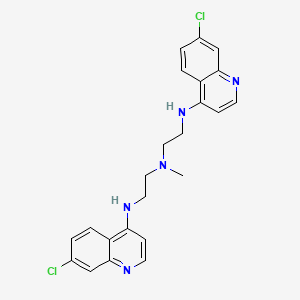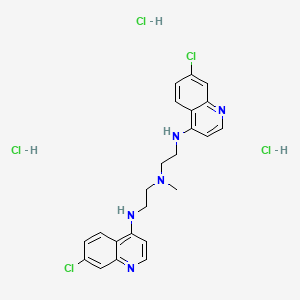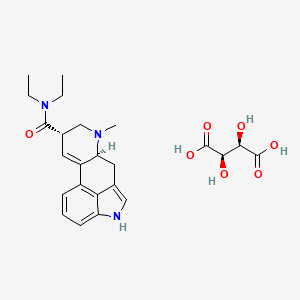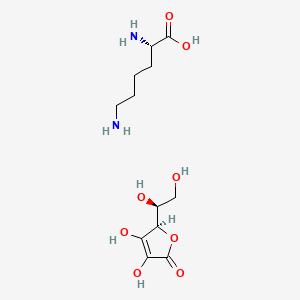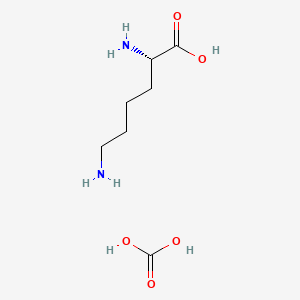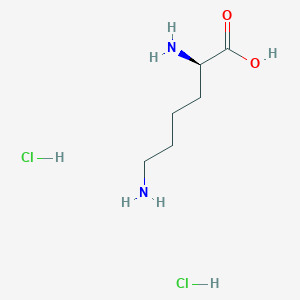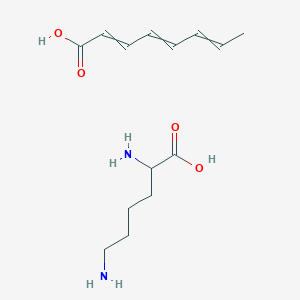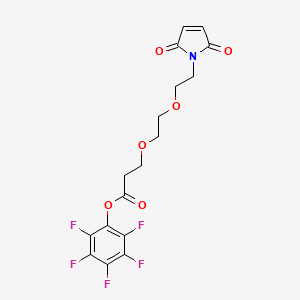
Mal-PEG2-PFP
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mal-PEG2-PFP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides for various assays and studies.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of nanomaterials and new materials research
Mecanismo De Acción
Target of Action
Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . The primary targets of this compound are proteins with thiol groups and amine groups .
Mode of Action
The Maleimide group in this compound is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . This allows the compound to bind to its targets and modify them.
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG linker in this compound increases the water solubility of a compound in aqueous media . This can potentially enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of a covalent bond with its target proteins, leading to their modification . In the context of PROTACs, this can lead to the degradation of the target proteins .
Action Environment
The action of this compound is influenced by the pH of the environment. The Maleimide group reacts specifically with thiol groups at a pH between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by other environmental factors such as temperature and the presence of other reactive groups.
Análisis Bioquímico
Biochemical Properties
Mal-PEG2-PFP plays a crucial role in biochemical reactions by enabling the conjugation of biomolecules. The maleimide group reacts specifically with thiol groups on proteins, peptides, or other molecules to form stable thioether bonds . The PFP ester group can react with primary amines on proteins, oligonucleotides, or other biomolecules, forming stable amide bonds . This dual reactivity allows this compound to serve as a versatile linker in various biochemical applications.
Cellular Effects
This compound influences cellular processes by facilitating the delivery of therapeutic agents to specific cell types. When used in ADCs, this compound enables the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted approach can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The maleimide group of this compound reacts with thiol groups on cysteine residues of proteins, forming a stable thioether bond . The PFP ester group reacts with primary amines on lysine residues or the N-terminus of proteins, forming stable amide bonds . These covalent interactions enable the stable attachment of therapeutic agents to targeting molecules, facilitating their delivery to specific cells or tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies in in vitro and in vivo settings have shown that this compound maintains its efficacy in delivering therapeutic agents, although the stability of the conjugates may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively delivers therapeutic agents to target cells, resulting in significant therapeutic benefits . At high doses, this compound may exhibit toxic or adverse effects, including off-target toxicity and immune responses. It is crucial to determine the appropriate dosage to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate its conjugation with biomolecules. The maleimide group reacts with thiol groups, while the PFP ester group reacts with primary amines, enabling the formation of stable conjugates . These reactions are catalyzed by enzymes such as transferases and ligases, which facilitate the covalent attachment of this compound to target molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain in this compound enhances its solubility and stability, allowing it to be efficiently transported to target cells . Once inside the cells, this compound can localize to specific compartments or organelles, depending on the targeting signals or post-translational modifications present on the conjugated biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or lysosomes, depending on the nature of the conjugated biomolecule . This targeted localization enhances the efficacy of the therapeutic agents delivered by this compound, ensuring that they reach their intended sites of action within the cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-PFP typically involves the reaction of a maleimide-PEG intermediate with pentafluorophenyl propanoate. The reaction is carried out under mild conditions to prevent the hydrolysis of the PFP ester. The maleimide-PEG intermediate is prepared by reacting maleimide with a PEG diol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting maleimide-PEG intermediate is then reacted with pentafluorophenyl propanoate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the dissolution of reactants and the formation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG2-PFP undergoes several types of chemical reactions, including:
Substitution Reactions: The PFP moiety reacts with primary amines to form stable amide bonds.
Thiol-Maleimide Reactions: The maleimide group reacts with thiol groups to form thioester bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out at room temperature in a solvent such as DMF or DCM.
Thiol-Maleimide Reactions: Common reagents include thiol-containing compounds, and the reaction is carried out at pH 6.5 to 7.5 in an aqueous buffer
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Thiol-Maleimide Reactions: The major products are thioester-linked conjugates
Comparación Con Compuestos Similares
Mal-PEG2-PFP is unique due to its combination of maleimide and PFP moieties, which provide dual reactivity towards thiols and amines. Similar compounds include:
Mal-PEG-NHS Ester: Contains a maleimide and N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.
Mal-PEG-Acid: Contains a maleimide and carboxylic acid group, which can be activated for conjugation.
Mal-PEG-Alkyne: Contains a maleimide and alkyne group, which can undergo click chemistry reactions
This compound stands out due to its enhanced stability and reduced susceptibility to hydrolysis compared to other PEG linkers .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYKJKJMZSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


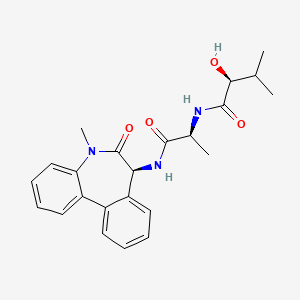



![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
